molecular formula C10H12ClNO2 B13049496 (R)-8-Chloro-6-methoxychroman-4-amine

(R)-8-Chloro-6-methoxychroman-4-amine

Cat. No.: B13049496
M. Wt: 213.66 g/mol
InChI Key: RJWNLNFAQOKDDR-SECBINFHSA-N
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Description

®-8-Chloro-6-methoxychroman-4-amine is a chiral compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorine atom and a methoxy group in the chroman ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of ®-8-Chloro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-6-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

®-8-Chloro-6-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-8-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    ®-8-Chloro-6-methoxychroman-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

    ®-8-Chloro-6-methoxychroman-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    ®-8-Chloro-6-methoxychroman-4-methylamine: Similar structure but with a methylamine group instead of an amine group.

Uniqueness

®-8-Chloro-6-methoxychroman-4-amine is unique due to the presence of both a chlorine atom and a methoxy group in the chroman ring, along with an amine group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4R)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

RJWNLNFAQOKDDR-SECBINFHSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)Cl)OCC[C@H]2N

Canonical SMILES

COC1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

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